1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine
Description
1-(Benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine is a sulfonamide-piperazine hybrid compound featuring a benzylsulfonyl group at the 1-position and a 3-methoxy-4-nitrophenyl moiety at the 4-position of the piperazine ring. This compound is synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a substituted piperazine precursor, as demonstrated in analogous sulfonamide-piperazine syntheses (e.g., trimetazidine-sulfonamide hybrids) . Its structural features suggest applications in central nervous system (CNS) disorders, ischemia, or antimicrobial therapies, though specific biological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
1-benzylsulfonyl-4-(3-methoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-18-13-16(7-8-17(18)21(22)23)19-9-11-20(12-10-19)27(24,25)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUJVQKOVZHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Attachment of the benzylsulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its piperazine core.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological findings for 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine and related compounds:
TMBP = Trimethoxybenzylpiperazine; TFP = Trifluorophenyl; PipPh = Piperidinylphenyl
Impact of Sulfonyl Groups on Activity
- Benzylsulfonyl (Target Compound) : Balances lipophilicity and steric bulk, facilitating membrane penetration while maintaining receptor engagement. Comparable to phenylsulfonyl derivatives (e.g., 1-(phenylsulfonyl)-4-TMBP), which showed moderate activity in ischemia models .
- Methylsulfonyl () : Smaller and more polar than benzylsulfonyl, likely favoring solubility over target affinity.
Role of Aryl Substituents
- 3-Methoxy-4-Nitrophenyl (Target Compound) : The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions with receptors, while the methoxy group provides moderate solubility. This combination is distinct from 2,3,4-trimethoxybenzyl (), which prioritizes solubility over target specificity .
Key Research Findings and Implications
Electron-Withdrawing Groups : Nitro and sulfonyl groups synergize to enhance receptor binding in piperazine derivatives, as seen in both the target compound and antiparasitic agents .
Steric Effects : Bulky substituents (e.g., naphthylsulfonyl in ) improve selectivity but may limit bioavailability .
Metabolic Stability : The 3-methoxy group in the target compound may mitigate oxidative metabolism compared to purely nitro-substituted analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
